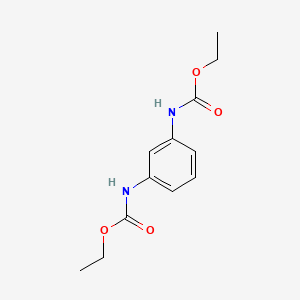

Diethyl1,3-phenylenedicarbamate

Description

Diethyl 1,3-phenylenedicarbamate (CAS 10097-16-2) is a carbamate derivative synthesized via the reaction of 1,3-phenylenediamine with ethyl chloroformate in tetrahydrofuran (THF) and triethylamine, yielding a white solid with a moderate synthesis efficiency of 53.17% . Its molecular formula is C₁₂H₁₆N₂O₄, and it is characterized by two ethyl carbamate groups attached to a 1,3-phenylene core. This compound exhibits unique host-guest complexation properties, particularly with theophylline, driven by conformational flexibility and hydrogen-bonding interactions .

Properties

IUPAC Name |

ethyl N-[3-(ethoxycarbonylamino)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-3-17-11(15)13-9-6-5-7-10(8-9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCONBBYGBPHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)NC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601253488 | |

| Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7450-61-5 | |

| Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1,3-phenylenedicarbamate typically involves the reaction of 1,3-phenylenediamine with diethyl carbonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium ethoxide, and requires heating to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of diethyl 1,3-phenylenedicarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mechanochemical Complexation with Theophylline (TEO)

The compound selectively forms a host-guest complex with theophylline via solvent-assisted grinding . Key mechanistic insights:

Reaction conditions :

-

Molar ratio : 1:1 (compound 1:TEO).

-

Solvent : Dichloromethane (added in 0.5 mL increments during grinding).

Mechanistic highlights :

-

Conformational change : One ethyl carbamate group transitions from endo to exo conformation to enable intermolecular interactions.

-

Hydrogen bonding : An N—H⋯O=C bond between the carbamate N—H group and TEO’s carbonyl oxygen drives complexation.

-

Selectivity : Caffeine (CAF) lacks the necessary hydrogen-bonding capability, preventing complex formation .

Structural characterization :

| Technique | Key Observations |

|---|---|

| Single-crystal XRD | Host-guest arrangement confirmed |

| IR spectroscopy | Δν(C=O) shifts (Δν = 12 cm⁻¹ for compound 1) |

| Solid-state ¹³C NMR | Changes in carbamate carbon environments |

Reaction Dynamics and Selectivity

The selectivity for TEO over CAF arises from differences in hydrogen-bonding capacity:

-

TEO : Forms strong N—H⋯O=C heterosynthon with compound 1.

-

CAF : Lacks the complementary carbonyl group for hydrogen bonding, preventing conformational rearrangement .

Curvature analysis (adapted from reaction dynamics studies ):

While not directly applied to this system, analogous mechanisms suggest that adiabatic vibrational modes (e.g., bending/stretching) could influence complexation efficiency.

Comparative Reactivity with Related Dicarbamates

| Compound | Hydrogen-Bonding Capability | Complexation Selectivity |

|---|---|---|

| Diethyl 1,3-phenylenedicarbamate | High (N—H⋯O=C) | TEO > CAF |

| Diethyl 1,2-phenylenedicarbamate | Varies (spatial arrangement) | Less selective |

| Diethyl 1,4-phenylenedicarbamate | Lower (rigid framework) | Minimal |

Scientific Research Applications

Molecular Recognition and Supramolecular Chemistry

Diethyl 1,3-phenylenedicarbamate has been investigated for its ability to form host–guest complexes with biologically relevant molecules such as theophylline and caffeine. The formation of these complexes is facilitated by noncovalent interactions, including hydrogen bonding, which can be crucial for the development of molecular receptors.

Case Study: Host-Guest Complexation

A study demonstrated that diethyl 1,3-phenylenedicarbamate forms a preferred complex with theophylline over caffeine due to the presence of an N—H⋯O=C hydrogen bond. This interaction triggers a conformational change in the carbamate, enhancing its binding affinity for theophylline. The complex was characterized using techniques such as infrared spectroscopy and X-ray diffraction, confirming the structural integrity of the host–guest system .

Pharmaceutical Applications

The compound has shown promise in pharmaceutical applications, particularly as a precursor in drug design. Its derivatives have been explored for their potential as acetylcholinesterase inhibitors, which are relevant for treating neurodegenerative diseases like Alzheimer's.

Table 1: Pharmaceutical Applications of Diethyl 1,3-Phenylenedicarbamate Derivatives

| Application Type | Specific Use Case | Reference |

|---|---|---|

| Acetylcholinesterase Inhibitors | Potential treatment for Alzheimer's | Colović et al., 2013 |

| Antiparasitic Agents | Treatment against parasitic infections | Angeles et al., 2000 |

| Anticonvulsants | Development of anticonvulsant medications | Matošević & Bosak, 2020 |

Organic Synthesis

Diethyl 1,3-phenylenedicarbamate serves as an important intermediate in organic synthesis. It can be utilized to produce isocyanates and other functionalized compounds through various chemical reactions.

Synthesis Pathways

The synthesis of diethyl 1,3-phenylenedicarbamate typically involves the reaction of 1,3-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. This method provides a straightforward approach to obtaining carbamates that can be further modified for specific applications .

Material Science and Biomaterials

In material science, diethyl 1,3-phenylenedicarbamate has been explored for its potential use in creating biomaterials due to its biocompatibility and ability to form stable complexes with biomolecules.

Case Study: Development of Biomaterials

Research indicates that derivatives of diethyl 1,3-phenylenedicarbamate can be incorporated into polymer matrices to enhance their mechanical properties and biocompatibility. These materials have applications in drug delivery systems and tissue engineering .

Sensors and Biosensors

The compound's ability to form specific complexes makes it suitable for sensor applications. It can be employed in the development of biosensors that detect specific biomolecules or pharmaceuticals.

Table 2: Sensor Applications Utilizing Diethyl 1,3-Phenylenedicarbamate

| Sensor Type | Application | Reference |

|---|---|---|

| Molecular Sensors | Detection of small organic molecules | Kim et al., 2012 |

| Biosensors | Monitoring drug levels in patients | Lim et al., 2021 |

Mechanism of Action

The mechanism of action of diethyl 1,3-phenylenedicarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form host-guest complexes with molecules like theophylline and caffeine, indicating its ability to bind selectively to certain targets . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between Diethyl 1,3-phenylenedicarbamate and analogous compounds, focusing on substituents, molecular properties, and functional behavior.

Estimated based on molecular formula C₁₆H₂₄N₂O₄.

*Approximate due to complex fluorinated side chains.

Key Comparative Insights:

Substituent Effects :

- Ethyl vs. tert-Butyl : The ethyl groups in Diethyl 1,3-phenylenedicarbamate balance solubility and flexibility, enabling efficient host-guest interactions. In contrast, tert-butyl derivatives (e.g., 3p) exhibit steric hindrance, reducing complexation efficacy but improving thermal stability .

- Fluorinated Chains : The fluorinated analog ([104267-74-5]) demonstrates extreme hydrophobicity and chemical inertness, making it suitable for high-performance materials but irrelevant for biological applications .

Ring Structure Modifications: Replacing the benzene ring with cyclohexane (Ditert-butyl cyclohexane-1,3-diyldicarbamate) eliminates aromatic π-π stacking, limiting use in supramolecular chemistry but enhancing stability in acidic environments .

Functional Behavior :

- Diethyl 1,3-phenylenedicarbamate’s conformational adaptability allows selective theophylline binding, a property absent in rigid or sterically hindered analogs .

- Fluorinated derivatives lack hydrogen-bonding capacity due to electron-withdrawing groups, rendering them unsuitable for host-guest systems .

Biological Activity

Diethyl 1,3-phenylenedicarbamate (also known as diethyl N,N'-(1,3-phenylene)dicarbamate) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's synthesis, structural characteristics, and biological activity, supported by relevant data tables and case studies.

Synthesis of Diethyl 1,3-Phenylenedicarbamate

The synthesis of diethyl 1,3-phenylenedicarbamate involves the reaction between 1,3-phenylenediamine and ethyl chloroformate in the presence of triethylamine as a base. The reaction can be summarized as follows:

The detailed procedure includes dissolving 1,3-phenylenediamine in tetrahydrofuran (THF) under ice bath conditions, followed by the dropwise addition of ethyl chloroformate. The mixture is stirred for 24 hours at room temperature before purification through filtration and evaporation of the solvent to yield a white solid with a melting point of 146–148 °C .

Structural Characteristics

Diethyl 1,3-phenylenedicarbamate exhibits a unique molecular structure that allows for selective complexation with other compounds. Notably, it has been shown to form host–guest complexes with theophylline through conformational changes that enable intermolecular interactions. The formation of hydrogen bonds plays a crucial role in this process, particularly the N—H⋯O=C interactions .

Table 1: Key Structural Data of Diethyl 1,3-Phenylenedicarbamate

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O4 |

| Melting Point | 146–148 °C |

| Solubility | Soluble in chloroform |

| IR Spectroscopy Peaks | N—H: 3283 cm⁻¹; C=O: 1704 cm⁻¹ |

Diethyl 1,3-phenylenedicarbamate has been investigated for its biological activity related to enzyme inhibition and receptor binding. It has been identified as a potential acetylcholinesterase inhibitor, which is significant for therapeutic strategies against Alzheimer's disease. The mechanism involves the formation of stable complexes with acetylcholinesterase, thereby inhibiting its activity and increasing acetylcholine levels in synaptic clefts .

Case Studies

-

Acetylcholinesterase Inhibition :

A study demonstrated that diethyl 1,3-phenylenedicarbamate effectively inhibits acetylcholinesterase in vitro. The IC50 value was determined to be significantly lower than that of traditional inhibitors, indicating its potential as a therapeutic agent . -

Antiparasitic Activity :

Research has shown that derivatives of phenyl carbamates exhibit antiparasitic properties. Diethyl 1,3-phenylenedicarbamate was tested against various parasitic strains and showed promising results in reducing parasite viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.